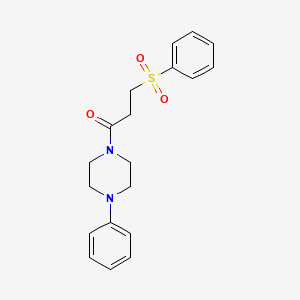

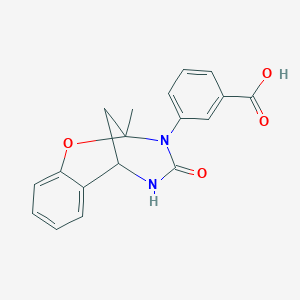

![molecular formula C16H13Cl3N2O2S B2493666 2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide CAS No. 337922-06-2](/img/structure/B2493666.png)

2,3-dichloro-3-[(2-chlorobenzyl)sulfanyl]-N-(6-methoxy-3-pyridinyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest involves a sophisticated arrangement of functional groups, including chloro, sulfanyl, methoxy, and acrylamide groups attached to a pyridine ring, indicating a potential for a wide range of chemical reactivities and interactions. Such compounds are of interest in the field of organic chemistry for their potential applications in creating new materials, pharmaceuticals, and understanding fundamental chemical processes.

Synthesis Analysis

The synthesis of complex acrylamides and related compounds often involves multi-step synthetic pathways, incorporating techniques such as condensation reactions, nucleophilic substitutions, and cyclization reactions. For example, derivatives similar to the target compound have been synthesized through reactions involving key intermediates like acrylamides and sulfanyl groups, indicating the potential routes that might be applicable for synthesizing the compound (Meerpoel et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds containing acrylamide and sulfanyl groups attached to aromatic rings can be elucidated using techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry. These methods provide insights into the arrangement of atoms, the geometry of the molecule, and the electronic environment, crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

Compounds with acrylamide and sulfanyl groups engage in various chemical reactions, including nucleophilic addition, cyclization, and electrophilic substitution, depending on the reactants and conditions. For example, acrylamides can undergo cycloaddition reactions to form heterocyclic compounds, indicating a versatile reactivity pattern that could be relevant for the target compound (Hu et al., 2017).

Scientific Research Applications

Chemical Synthesis and Transformation

Synthesis of Heterocyclic Compounds : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it reacts with carbonyl compounds and aroyl chlorides to produce 2,3-dihydro-4H-1,3-selenazin-4-ones and 4H-1,3-selenazin-4-ones, respectively (Yokoyama, Kumata, Hatanaka, & Shiraishi, 1986).

Influencing Aromatic Transformation : It plays a role in the aromatization of dihydropyridines, with its derivatives undergoing transformations under the influence of bases or acids depending on the substituents' nature and position (Nedolya, Tarasova, Albanov, & Trofimov, 2015).

Application in Corrosion Inhibition : Research indicates its derivatives can be effective as corrosion inhibitors. A study explored its impact on copper corrosion inhibition in nitric acid solutions, revealing significant inhibitory effects (Abu-Rayyan et al., 2022).

Utilization in Polymerization Processes : The compound and its derivatives have been used in polymerization processes. For example, in the RAFT synthesis of acrylic copolymers containing poly(ethylene glycol), demonstrating control over molecular weight and composition (Rossi, Zou, Scott, & Kizhakkedathu, 2008).

In Synthesis of Bioactive Compounds : It has been used in the synthesis of bioactive compounds, such as in the preparation of gastric antisecretory agents and inhibitors (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).

properties

IUPAC Name |

(Z)-2,3-dichloro-3-[(2-chlorophenyl)methylsulfanyl]-N-(6-methoxypyridin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl3N2O2S/c1-23-13-7-6-11(8-20-13)21-16(22)14(18)15(19)24-9-10-4-2-3-5-12(10)17/h2-8H,9H2,1H3,(H,21,22)/b15-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCQIGRAAQLUNDC-CCEZHUSRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)NC(=O)C(=C(SCC2=CC=CC=C2Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=C(C=C1)NC(=O)/C(=C(\SCC2=CC=CC=C2Cl)/Cl)/Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-methoxyphenyl)-2-{[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]thio}acetamide](/img/structure/B2493583.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2493586.png)

![N-[3-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2493592.png)

![N-(3-methylphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2493598.png)

![6,8-Diazaspiro[4.5]decane-7,9-dione](/img/structure/B2493599.png)

![(1R,5R)-1-(5-Bromopyridin-2-yl)-3-azabicyclo[3.1.0]hexane;dihydrochloride](/img/structure/B2493600.png)

![1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone](/img/structure/B2493604.png)